molecular formula C8H15N3O2S B1528828 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1476111-78-0

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B1528828
M. Wt: 217.29 g/mol
InChI Key: XMOSSRHBQAHNLO-UHFFFAOYSA-N
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Description

The compound “3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “3-tert-butyl” indicates a tert-butyl group attached to the third carbon of the pyrazole ring. The “1-methyl” indicates a methyl group attached to the first carbon of the ring. The “4-sulfonamide” indicates a sulfonamide group (-S(=O)2-NH2) attached to the fourth carbon of the ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions. The reactivity of this specific compound would be influenced by the electron-donating methyl and tert-butyl groups and the electron-withdrawing sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butyl and methyl groups are nonpolar and hydrophobic, while the sulfonamide group is polar and can participate in hydrogen bonding. This could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Application Summary : This compound is synthesized in a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .
  • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .
  • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Application Summary : This compound is synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
  • Methods of Application : The synthesis is carried out at ambient temperature, which makes it a more energy-efficient process .
  • Results or Outcomes : The N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

Pyrazole derivatives are an active area of research in medicinal chemistry, and new compounds are being synthesized and tested for various biological activities. Future research on this compound could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

3-tert-butyl-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOSSRHBQAHNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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